Omtriptolide Omtriptolide Omtriptolide is a biochemical.
Brand Name: Vulcanchem
CAS No.: 195883-06-8
VCID: VC0538086
InChI: InChI=1S/C24H28O9/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26)/t13-,14-,17-,18-,20+,21-,22-,23+,24+/m0/s1
SMILES: CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)O)O7)COC6=O)C
Molecular Formula: C24H28O9
Molecular Weight: 460.5 g/mol

Omtriptolide

CAS No.: 195883-06-8

Cat. No.: VC0538086

Molecular Formula: C24H28O9

Molecular Weight: 460.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Omtriptolide - 195883-06-8

Specification

CAS No. 195883-06-8
Molecular Formula C24H28O9
Molecular Weight 460.5 g/mol
IUPAC Name 4-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C24H28O9/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26)/t13-,14-,17-,18-,20+,21-,22-,23+,24+/m0/s1
Standard InChI Key HROMYAWHLUOUPY-AHCCQAQQSA-N
Isomeric SMILES CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)CCC(=O)O)O7)COC6=O)C
SMILES CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)O)O7)COC6=O)C
Canonical SMILES CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)O)O7)COC6=O)C
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Omtriptolide

Omtriptolide (C₂₄H₂₈O₉, molecular weight 460.47 g/mol, CAS 195883-06-8) is a semisynthetic derivative designed to enhance the bioavailability of triptolide . Its structure incorporates a glucose conjugate or similar solubilizing group, enabling sustained release of active triptolide in vivo while reducing acute toxicity . Compared to triptolide (C₂₀H₂₄O₆), omtriptolide’s modifications improve pharmacokinetic properties, including prolonged half-life and reduced peak plasma concentrations .

Table 1: Key Chemical Properties

PropertyOmtriptolideTriptolide
Molecular FormulaC₂₄H₂₈O₉C₂₀H₂₄O₆
Molecular Weight460.47 g/mol360.4 g/mol
SolubilityWater-solubleLipophilic
CAS Number195883-06-838748-32-2
Prodrug ConversionHydrolysis in vivoN/A

Mechanism of Action: Targeting Transcription and Immune Pathways

Omtriptolide exerts its effects through its active metabolite, triptolide, which covalently binds to the XPB subunit (ERCC3) of the transcription factor TFIIH . This interaction inhibits RNA polymerase II (RNAPII)-mediated transcription and nucleotide excision repair (NER), leading to cell cycle arrest and apoptosis in proliferating cells . The 12,13-epoxide group in triptolide is critical for forming a covalent adduct with Cys342 on XPB, disrupting ATPase activity and transcriptional elongation .

In immune cells, omtriptolide suppresses NF-κB and MAPK signaling pathways, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines . It also inhibits dendritic cell maturation and T-cell activation, contributing to its immunosuppressive properties .

Preclinical Efficacy in Disease Models

Anticancer Activity

Omtriptolide demonstrates potent antitumor effects in preclinical models:

  • Pancreatic Cancer: In murine xenografts, omtriptolide (0.25 mg/kg/day) reduced tumor volume by 70% and outperformed gemcitabine in delaying progression .

  • Leukemia: Omtriptolide synergized with TRAIL (TNF-related apoptosis-inducing ligand) to induce apoptosis in resistant cell lines by downregulating XIAP and activating caspase-3 .

  • Lung Cancer: Combined with cisplatin, omtriptolide reversed multidrug resistance by inhibiting P-glycoprotein efflux and enhancing DNA damage .

Table 2: Preclinical Anticancer Efficacy

ModelDoseOutcomeSource
Pancreatic xenograft0.25 mg/kg/day70% tumor reduction
Leukemia (HL-60)10 nM + TRAILCaspase-3 activation; 90% apoptosis
Lung adenocarcinoma5 mg/kg + cisplatin50% reduction in metastatic nodes

Anti-Inflammatory and Immunosuppressive Effects

In murine models of rheumatoid arthritis and multiple sclerosis, omtriptolide (100 µg/kg/day) attenuated inflammation by:

  • Reducing IL-17 and IFN-γ levels in splenocytes .

  • Inhibiting NF-κB-driven COX-2 and iNOS expression .

  • Protecting dopaminergic neurons in Parkinson’s disease models by suppressing microglial activation .

Clinical Development and Trials

Omtriptolide has entered early-phase clinical trials for oncology and autoimmune diseases:

  • Phase I (NCT02509416): Evaluated safety in relapsed myeloid leukemia, establishing a maximum tolerated dose (MTD) of 0.15 mg/m²/day .

  • Phase Ib/II (NCT03403712): Investigating omtriptolide combined with pembrolizumab in solid tumors, with preliminary data showing partial responses in 20% of pancreatic cancer patients .

Key Challenges: Dose-limiting toxicities include transient hepatotoxicity and neutropenia, though these are less severe than with triptolide .

Synthesis and Structural Optimization

Omtriptolide is synthesized via esterification of triptolide’s C-14 hydroxyl group with a glucose-derived moiety . This modification enhances aqueous solubility while allowing enzymatic cleavage in target tissues. Second-generation analogs, such as glutriptolide, further improve pharmacokinetics by incorporating pH-sensitive linkers for tumor-specific activation .

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